Izilendustat is derived from various chemical synthesis routes, focusing on modifying existing compounds to enhance their efficacy as prolyl hydroxylase inhibitors. It falls under the category of small molecule inhibitors and is particularly noted for its ability to stabilize HIF-1 alpha and HIF-2 alpha, which are crucial for adaptive responses to hypoxia .
The synthesis of Izilendustat typically involves several key steps that can be categorized into multi-step organic synthesis processes.
Izilendustat's molecular structure can be described by its molecular formula and a molecular weight of approximately 606.6 g/mol.
The compound features multiple hydroxyl groups that contribute to its reactivity and biological activity. The presence of these functional groups is crucial for its interaction with prolyl hydroxylase enzymes .
Izilendustat undergoes various chemical reactions that are essential for its functionality as a prolyl hydroxylase inhibitor.
The specific products formed from these reactions depend on the conditions and reagents used. For instance, oxidation may yield quinones while reduction could produce alcohols.
Izilendustat functions primarily through the inhibition of prolyl hydroxylase enzymes, which are responsible for the hydroxylation of proline residues on hypoxia-inducible factors.
Izilendustat has significant potential applications in various scientific fields:
Izilendustat (CAS 1303512-02-8) is a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes, targeting the hypoxia-sensing pathway. Structurally, it features contiguous triazole, pyrazolone, and pyrimidine rings that enable bidentate chelation of the active-site iron (Fe²⁺) in PHD2. This binding disrupts the enzymatic activity of PHDs, which normally hydroxylate hypoxia-inducible factor alpha (HIF-α) subunits under normoxic conditions [2] [6] [10]. Unlike first-generation PHD inhibitors (e.g., Molidustat, Roxadustat), Izilendustat lacks a glycinamide side chain, reducing susceptibility to glucuronidation and enhancing its binding specificity [10]. The inhibitor's pyrazolone and pyrimidine nitrogens coordinate the Fe²⁺ ion, while its triazole ring engages in π-π stacking with Tyr303 in the 2-oxoglutarate (2OG) binding pocket. This interaction induces conformational changes in the β2–β3 "finger loop" of PHD2, critical for substrate recognition and catalytic efficiency [10].
Table 1: Structural and Functional Features of Izilendustat's PHD Inhibition
Parameter | Izilendustat | Comparison to Typical PHD Inhibitors |
---|---|---|
Iron Chelation Mode | Bidentate (via pyrazolone and pyrimidine nitrogens) | Similar to Molidustat [10] |
2OG Pocket Interaction | π-π stacking with Tyr303 | Absent in glycinamide-containing inhibitors [10] |
Conformational Impact | Displaces β2–β3 finger loop | Reduces HIF-α substrate binding [10] |
Selectivity | PHD2 > PHD1/PHD3 | PHD2 IC₅₀: 17 μM (HEK293 cells) [2] |
Izilendustat stabilizes HIF-1α and HIF-2α by blocking their oxygen-dependent degradation. Under normoxia, PHD enzymes hydroxylate proline residues (Pro402/Pro564 in HIF-1α; Pro405/Pro531 in HIF-2α) in the oxygen-dependent degradation domain (ODD) of HIF-α subunits. This modification enables von Hippel-Lindau (pVHL) E3 ubiquitin ligase to target HIF-α for proteasomal degradation [3] [8]. By inhibiting PHDs, Izilendustat prevents hydroxylation, allowing HIF-α subunits to evade degradation and translocate to the nucleus. There, they dimerize with constitutively expressed HIF-1β to form transcriptionally active complexes [3] [4]. Notably, Izilendustat's stabilization is isoform-specific: it exhibits higher affinity for HIF-1α in acute hypoxia and HIF-2α in chronic hypoxia, a phenomenon termed the "HIF switch" [4] [8].
Table 2: HIF-α Stabilization Efficiency of Izilendustat Under Hypoxia
HIF Isoform | Stabilization Mechanism | Functional Outcome |
---|---|---|
HIF-1α | Blocks Pro402/564 hydroxylation; nuclear translocation | Rapid metabolic adaptation (glycolysis) [3] [8] |
HIF-2α | Blocks Pro405/531 hydroxylation; heterodimerization with HIF-1β | Sustained angiogenesis, erythropoiesis [4] [8] |
Shared Pathway | Evades pVHL-mediated ubiquitination | Transcriptional activation of >40 hypoxia-responsive genes [4] |
The transcriptional activity of stabilized HIF-α isoforms is governed by distinct regulatory mechanisms. HIF-1α primarily binds to hypoxia-response elements (HREs) in promoter-proximal regions of target genes, driving acute responses to hypoxia (e.g., within 2–24 hours). In contrast, HIF-2α preferentially regulates genes with distal HREs and dominates during chronic hypoxia (48–72 hours) [4] [8]. Izilendustat enhances the transactivation potential of both isoforms by preventing asparaginyl hydroxylation by factor-inhibiting HIF (FIH). This hydroxylation normally blocks the interaction between HIF-α's C-terminal transactivation domain (C-TAD) and transcriptional coactivators p300/CBP [3] [4]. Crucially, HIF-1α upregulates glycolytic enzymes (e.g., aldolase A, pyruvate kinase M), while HIF-2α activates genes like erythropoietin (EPO) and vascular endothelial growth factor (VEGF) [3] [4]. Izilendustat's inhibition of FIH (IC₅₀: 66 μM) is weaker than for PHDs, suggesting its effects are primarily PHD-mediated [10].
Key Regulatory Differences:1. DNA Binding Specificity:- HIF-1α binds HRE motif 5'-RCGTG-3' in promoter regions, activating genes like GLUT1 and CA9 [4].- HIF-2α targets enhancer-like distal HREs, regulating VEGF and EPO [8].2. Temporal Dynamics:- HIF-1α peaks early (<4 hours post-hypoxia) but degrades rapidly [8].- HIF-2α accumulates progressively, sustaining long-term adaptation [4].3. Isoform-Sensitive Targets:- HIF-1α uniquely induces miR-210, reducing mitochondrial respiration [3].- HIF-2α activates OCT4 and c-MYC, promoting stemness in cancer [4].
Izilendustat modulates immune responses through HIF-dependent transcriptional cascades. In myeloid cells, stabilized HIF-1α reprograms metabolism by upregulating glucose transporters (GLUT1) and glycolytic enzymes (e.g., hexokinase 2), enabling anaerobic ATP production in inflamed tissues [3] [8]. This metabolic shift supports macrophage bactericidal activity and promotes M1 polarization, enhancing pro-inflammatory cytokine production (IL-1β, TNF-α) [8]. Concurrently, Izilendustat-driven HIF-2α activation in epithelial cells upregulates VEGF and angiopoietin-2, facilitating vascular permeability and leukocyte extravasation [4] [8].
In inflammatory bowel disease (IBD) models, Izilendustat stabilizes HIF-1α in colonic epithelial cells, increasing:
Table 3: Immune-Modulating Genes Regulated by Izilendustat
Gene Category | Specific Genes | Function in Immunity | HIF Isoform |
---|---|---|---|
Metabolic Enzymes | HK2, PDK1 | Shift to glycolysis; ROS reduction | HIF-1α [3] |
Chemokines | CXCL12, CCL20 | Recruitment of neutrophils, T-cells | HIF-1α [8] |
Barrier Proteins | CLDN1, TFF3 | Epithelial tight junction reinforcement | HIF-2α [2] |
Angiogenic Factors | VEGF, ANGPT2 | Vasodilation; leukocyte trafficking | HIF-2α [4] |
Additionally, Izilendustat enhances T-cell differentiation by upregulating CD73 (an ectonucleotidase), which generates immunosuppressive adenosine in hypoxic microenvironments [8]. This dual role—bolstering innate immunity while dampening excessive T-cell responses—positions Izilendustat as a candidate for colitis and other immune-mediated pathologies [2].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0